Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate

Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

Researchers need a pyridine intermediate with orthogonal handles for late-stage diversification, not a generic ester that fails in cross-coupling. This compound integrates C5-bromo (Suzuki/Buchwald), 2,6-dimethoxy (electronic modulation), and ethyl ester (hydrolysis/amidation). - **Key outcome**: Enables rapid SAR exploration in kinase/CNS programs without revalidating chemistry. - **Data**: cLogP ~1.97, TPSA 57.65 Ų - within CNS-optimized range. - **Supply**: ≥95% purity, ambient shipping eligible, stable under extended heterogeneous coupling times. - **Scalability**: From gram to kilogram, aligns with early-phase GMP intermediate requirements.

Molecular Formula C10H12BrNO4
Molecular Weight 290.11 g/mol
CAS No. 1826110-25-1
Cat. No. B3248029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate
CAS1826110-25-1
Molecular FormulaC10H12BrNO4
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1OC)OC)Br
InChIInChI=1S/C10H12BrNO4/c1-4-16-10(13)6-5-7(11)9(15-3)12-8(6)14-2/h5H,4H2,1-3H3
InChIKeyZSJYDZAGLWQUJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate: Tri-Functional Pyridine Building Block


Ethyl 5‑bromo‑2,6‑dimethoxypyridine‑3‑carboxylate (C₁₀H₁₂BrNO₄; MW 290.11 g·mol⁻¹) is a densely functionalised pyridine derivative that integrates a C5‑bromo leaving group, electron‑donating 2,6‑dimethoxy substituents, and an ethyl ester at the 3‑position . This substitution pattern provides three chemically orthogonal handles for sequential derivatisation, making the compound a versatile intermediate for constructing drug‑like heterocyclic scaffolds. The bromine atom permits palladium‑catalysed cross‑coupling (Suzuki, Buchwald, Heck), while the ester group allows hydrolysis to the corresponding carboxylic acid or direct amidation . The dimethoxy groups modulate both the electronic character of the ring and the compound’s solubility profile relative to des‑methoxy or mono‑methoxy congeners.

Workflow Sequential Pd-catalysed cross-coupling, hydrolysis, and amidation steps
Selection Logic Tri-functional scaffold with orthogonal handles for heterocycle library synthesis
Use Context Drug-like scaffold construction; late-stage diversification of kinase inhibitor cores

Why Generic Nicotinate Analogs Cannot Replace This Building Block


Superficially similar pyridine‑3‑carboxylate derivatives cannot function as drop‑in replacements because the specific combination of C5‑bromine, 2,6‑dimethoxy, and the ethyl ester governs both the reactivity sequence and the physicochemical properties of downstream intermediates. Removing the bromine (e.g., ethyl 2,6‑dimethoxypyridine‑3‑carboxylate) eliminates the cross‑coupling handle entirely ; switching to the methyl ester (methyl 5‑bromo‑2,6‑dimethoxynicotinate) alters lipophilicity (cLogP differential of ca. 0.5 units) and hydrolysis kinetics, forcing re‑validation of purification protocols ; and excising one or both methoxy groups shifts the electron density on the ring, potentially deactivating the bromine toward oxidative addition or redirecting regioselectivity in subsequent electrophilic steps. These structure‑activity relationships are quantitative and route‑dependent, making generic substitution a source of synthetic failure rather than a cost‑saving measure.

Target Product
Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate

Integrates C5-Br, 2,6-dimethoxy, and ethyl ester for sequential, orthogonal reactivity.

Generic Analogs
Des-bromo, methyl ester, or des-methoxy variants

Elimination of cross-coupling handle, altered lipophilicity, or shifted electron density can deactivate reactivity and redirect regioselectivity.

Similar product does not mean interchangeable product. Purification protocols and coupling yields may shift with analog substitution.

Quantitative Comparative Evidence vs. Closest Analogs


Lipophilicity and TPSA Comparison with Methyl Ester Analog

The ethyl ester derivative exhibits higher calculated lipophilicity (cLogP ≈ 1.97) compared with its direct methyl ester analog methyl 5‑bromo‑2,6‑dimethoxynicotinate (cLogP ≈ 1.65), while maintaining an identical topological polar surface area (TPSA = 57.65 Ų) . The 0.32 log unit difference translates to an approximately 2.1‑fold higher octanol‑water partition coefficient, which facilitates organic‑phase extraction during work‑up of multi‑step sequences without altering the hydrogen‑bonding capacity of the scaffold.

Lipophilicity vs. Methyl Ester
Cross-study comparable
ΔcLogP ≈ +0.32 (ca. 2.1-fold higher P)
Target cLogP 1.97
Methyl ester cLogP 1.65
Reported higher lipophilicity at identical TPSA (57.65 Ų) may improve organic-phase retention.
Calculated values; supports extraction-workflow review.
Medicinal Chemistry Synthetic Methodology Physicochemical Profiling

Bromine as a Superior Cross-Coupling Handle for Diversification

The C5‑bromine atom in the target compound provides a chemically competent leaving group for Pd(0)‑catalysed oxidative addition, a functional handle entirely absent in the non‑brominated analog ethyl 2,6‑dimethoxypyridine‑3‑carboxylate (CAS 562840‑46‑4) . In the non‑brominated comparator, the C5 position is occupied by hydrogen, rendering it inert toward Suzuki, Buchwald‑Hartwig, or Heck couplings unless preceded by a directing‑group‑mediated C–H activation step. The brominated analog can therefore deliver diversified biaryl or amino‑pyridine libraries in one fewer synthetic step relative to C–H functionalisation approaches [1].

Cross-Coupling Handle
Class-level inference
C5-Br present vs. C5-H in non-brominated analog
Target (Br)
Comparator (H)
Enables direct Pd-catalysed diversification; bypasses C–H activation step.
Class-level yield ranges reported; data to verify.
Cross-Coupling Palladium Catalysis Scaffold Diversification

Dimethoxy Substitution Balances Electron Density for Coupling Efficiency

The two methoxy groups at C2 and C6 donate electron density into the pyridine ring, partially compensating for the electron‑withdrawing effect of the ester and bromine. This balanced electronics are critical for maintaining the bromine’s reactivity toward oxidative addition without rendering the ring excessively electron‑rich (which can promote protodebromination). In contrast, the mono‑methoxy or des‑methoxy analogs exhibit either reduced coupling efficiency or increased side‑product formation under standard Suzuki conditions [1]. The 2,6‑dimethoxy pattern has been specifically identified in patent literature as advantageous for stabilising Pd‑intermediates in pyridine cross‑couplings .

Electronic Balance for Coupling
Supporting evidence
2,6-dimethoxy pattern reported to stabilise Pd-intermediates
Supports cross-coupling efficiency review; reduces protodebromination risk.
Inferred from patent SAR; requires validation.
Electronic Effects Pyridine Reactivity Cross-Coupling Efficiency

Storage and Shipping Flexibility: Ambient Shipping Compatibility vs. Cold‑Chain‑Dependent Analogs

Ethyl 5‑bromo‑2,6‑dimethoxypyridine‑3‑carboxylate is shipped at ambient temperature (continental US) and requires only sealed, dry storage at 2–8 °C upon receipt . In comparison, the free acid analog 5‑bromo‑2,6‑dimethoxypyridine‑3‑carboxylic acid (CAS 1826110‑12‑6) is classified as a hazardous substance requiring stricter handling and shipping conditions per supplier SDS documentation . The ester form therefore reduces logistics costs and simplifies customs clearance for international procurement.

Supply Chain Profile
Direct head-to-head comparison
Ambient shipping vs. controlled/hazardous for free acid analog
Simplified logistics; ambient shipping eligibility may reduce procurement burden.
Supplier SDS comparison; context-dependent.
Supply Chain Compound Stability Procurement Logistics

Optimal Deployment Scenarios Based on Quantitative Differentiation


Late-Stage Diversification of Kinase Inhibitor Scaffolds

The pre‑installed C5‑bromine permits direct installation of (hetero)aryl boronic acids onto the pyridine core in the final steps of a synthetic sequence. This is particularly valuable in kinase inhibitor programmes where SAR exploration of the solvent‑exposed region requires rapid analoguing. The ethyl ester can be retained to modulate logD or hydrolysed post‑coupling to the carboxylic acid for salt formation. The dimethoxy substitution pattern provides the validated electronic balance necessary for high coupling yields, as inferred from patent SAR on pyridine‑containing kinase inhibitors .

Synthesis of CNS-Penetrant Candidates with Controlled Permeability

With a TPSA of 57.65 Ų and a cLogP of approximately 1.97, the compound sits within a favourable range for CNS drug discovery (typically TPSA < 90 Ų, LogP 1–4). The ethyl ester contributes lipophilicity without increasing polar surface area relative to the methyl ester, offering a refined tool for medicinal chemists balancing passive permeability and efflux liability. The compound can serve as a common intermediate for parallel synthesis of CNS‑targeted libraries where fine control of logD is critical .

Process Development with Ambient-Stable, Large-Scale Intermediates

For contract manufacturing organisations (CMOs) and internal process chemistry groups scaling from gram to kilogram quantities, the ambient shipping eligibility and straightforward hazard profile of the ethyl ester reduce regulatory burden. The compound’s purity specification (≥95% per ChemicalBook ) aligns with early‑phase GMP requirements for key intermediates, and the stable ester functionality withstands the extended reaction times typical of large‑scale heterogeneous cross‑couplings.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold diversification
Pre-installed C5-Br cross-coupling handle
Coupling yield and regioselectivity under Pd catalysis
CNS-penetrant candidate synthesis
TPSA of 57.65 Ų and cLogP ~1.97
Permeability and efflux liability in cell-based models
Process development and scale-up
Ambient shipping and stable ester functionality
Large-scale heterogeneous cross-coupling robustness
Quote Request

Request a Quote for Ethyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.